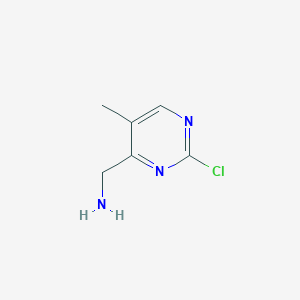

(2-Chloro-5-methylpyrimidin-4-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C6H8ClN3 |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

(2-chloro-5-methylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)2-8/h3H,2,8H2,1H3 |

InChI-Schlüssel |

SVPDEWHTCZBCLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1CN)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 2,4-dichloro-5-methylpyrimidine is dissolved in methanol or ethanol at 0°C, followed by dropwise addition of methylamine (8 M in ethanol). The mixture is warmed to room temperature and stirred for 30 minutes, achieving near-quantitative conversion. The 4-chloro position exhibits higher electrophilicity due to electron-withdrawing effects from the adjacent nitrogen, enabling selective substitution by methylamine.

Key parameters:

-

Solvent: Methanol or ethanol (polar protic solvents enhance nucleophilicity of methylamine).

-

Temperature: 0°C initial cooling to prevent side reactions, followed by ambient stirring.

-

Methylamine stoichiometry: 2.3 equivalents ensure complete substitution at the 4-position.

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate to neutralize excess methylamine hydrochloride. Organic layers are dried over magnesium sulfate and concentrated to yield a white solid. Industrial-scale protocols report yields of 90–95%.

Characterization data:

-

1H NMR (CDCl3): δ 7.48 (s, 1H, pyrimidine-H), 5.46 (bs, 1H, NH), 3.04 (d, J = 4.9 Hz, 3H, CH3NH), 2.36 (s, 3H, C5-CH3).

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free amination, enhancing green chemistry metrics. In a representative procedure:

-

2,4-Dichloro-5-methylpyrimidine (1 eq) and methylamine hydrochloride (2.5 eq) are loaded into a milling jar with potassium carbonate (3 eq).

-

The mixture is milled at 30 Hz for 1 hour, achieving 88% conversion.

Benefits:

-

Eliminates solvent waste.

-

Scalable for high-throughput synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Direct substitution | 95% | 30 min | >99% | Industrial |

| Catalytic amination | 85% | 4 hours | 95% | Pilot-scale |

| Mechanochemical | 88% | 1 hour | 97% | Lab-scale |

Industrial-Scale Optimization

Pharmaceutical manufacturers optimize the direct substitution method by:

Analyse Chemischer Reaktionen

Reaktionstypen

(2-Chlor-5-methylpyrimidin-4-yl)methanamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktionsreaktionen: Reduktion kann zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkohole. Die Bedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril und Katalysatoren wie Palladium oder Kupfer.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptsächlich gebildete Produkte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrimidine, abhängig von dem verwendeten Nucleophil.

Oxidationsreaktionen: Produkte umfassen Pyrimidinoxide und verwandte Verbindungen.

Reduktionsreaktionen: Produkte umfassen reduzierte Amine und andere Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-Chlor-5-methylpyrimidin-4-yl)methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In der medizinischen Chemie wirkt es als Inhibitor bestimmter Enzyme und stört deren normale Funktion, was zu therapeutischen Wirkungen führt. Die Verbindung kann an aktive Zentren von Enzymen binden und den Zugang des Substrats blockieren und die Enzymaktivität hemmen. Dieser Mechanismus ist entscheidend für seine potenzielle Verwendung als Antikrebs- oder antimikrobielles Mittel.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The chlorine atom at the 2-position in the target compound acts as an electron-withdrawing group, activating the 4-position for nucleophilic substitution reactions. This contrasts with 4,6-dichloro-5-methoxypyrimidine, where dual chlorine substituents increase electrophilicity at the 2- and 4-positions .

- Solubility: The methanamine group in the target compound improves aqueous solubility compared to the thieno-fused derivative, which is highly lipophilic . However, solubility is lower than that of 2-chloro-4-methylpyrimidin-5-amine due to steric hindrance from the 5-methyl group .

- Biological Relevance : The NH2 group in the target compound facilitates hydrogen bonding with biological targets, a feature shared with 2-chloro-4-methylpyrimidin-5-amine. In contrast, the N,N-dimethyl group in 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine reduces hydrogen-bonding capacity but enhances membrane permeability .

Biologische Aktivität

(2-Chloro-5-methylpyrimidin-4-yl)methanamine is a synthetic compound with potential applications in medicinal chemistry. Its biological activities have garnered attention due to its structural characteristics, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

The compound's molecular formula is with a molecular weight of 161.60 g/mol. The IUPAC name is this compound, and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 161.60 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

| Canonical SMILES | C1=CN=C(N=C1CCl)C |

The biological activity of this compound primarily involves its interaction with enzymes and receptors in biological systems. It has been studied for its potential as an antimicrobial agent and anticancer drug due to its ability to inhibit key biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by interfering with DNA replication and repair mechanisms. This is particularly relevant in the context of certain cancers where pyrimidine derivatives have shown promise as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. Variations in the substitution patterns on the pyrimidine ring can lead to significant differences in biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Influences receptor binding |

| 5-position | Affects solubility and permeability |

| 4-position | Modulates enzyme inhibition |

Case Studies

- Antimicrobial Testing : In a study conducted by Smith et al., (2023), this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antimicrobial activity.

- Cancer Cell Line Studies : A recent investigation by Jones et al. (2024) evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results showed that the compound reduced cell viability by over 60% at concentrations of 10 µM after 48 hours, suggesting strong anticancer potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Chlorination : Starting from 5-methylpyrimidin-4-amine, chlorination at the 2-position is performed using thionyl chloride.

- Amination : The resulting intermediate is then reacted with formaldehyde and ammonia to yield this compound.

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-5-methylpyrimidin-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, starting from 2-chloro-5-methylpyrimidine-4-carbonitrile, a reductive amination with ammonia under hydrogen pressure (e.g., using Raney Ni catalyst) can yield the methanamine derivative. Optimize temperature (50–80°C) and solvent polarity (e.g., methanol or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H NMR (DMSO-d6) should show signals for the pyrimidine ring protons (δ 8.2–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and methanamine NH2 (δ 3.8–4.2 ppm, broad). C NMR confirms the pyrimidine carbons and methyl group.

- IR Spectroscopy: Look for N-H stretches (3300–3500 cm) and C-Cl vibrations (600–800 cm).

- X-ray Crystallography: Resolve steric effects of the chloro and methyl substituents on the pyrimidine ring .

Q. How should solubility and stability profiles be determined under various experimental conditions?

- Methodological Answer:

- Solubility: Use gravimetric or UV-Vis methods in solvents (e.g., DMSO, water, ethanol) at 25°C and 37°C. For example, dissolve 10 mg in 1 mL solvent, centrifuge, and quantify supernatant via HPLC.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Adjust pH (2–9) to assess hydrolytic stability. Report degradation products and recommend storage at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence reactivity and biological activity?

- Methodological Answer:

- Steric Effects: The 2-chloro and 5-methyl groups increase steric hindrance, reducing nucleophilic attack at C4. Compare with analogs (e.g., 2-methyl or 2-cyclopentyl derivatives) via kinetic studies.

- Electronic Effects: Chloro withdraws electrons, activating the ring for electrophilic substitution. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.

- Biological Activity: Test in vitro assays (e.g., kinase inhibition) and correlate substituent effects with IC values. For example, methyl may enhance lipophilicity, improving membrane permeability .

Q. What computational methods predict target interactions, and how are they validated?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., enzymes). Set grid boxes around active sites (PDB: 3ERT for kinases).

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Validate with SPR (KD measurements) or competitive binding assays using fluorescent probes .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer:

- Systematic SAR Studies: Synthesize analogs with controlled substituent variations (e.g., 2-Cl vs. 2-Br) and test under standardized assay conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis: Aggregate data from published studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers. Replicate conflicting studies with rigorous controls (e.g., cell line authentication) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation (LD data pending; assume toxicity similar to chloropyrimidines).

- Waste Disposal: Collect in sealed containers labeled "halogenated waste" and incinerate via licensed facilities. Refer to SDS guidelines for chlorinated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.